molecular formula C9H12N4O B13094966 7-butyl-3H-purin-6-one CAS No. 7495-67-2

7-butyl-3H-purin-6-one

Cat. No.: B13094966
CAS No.: 7495-67-2
M. Wt: 192.22 g/mol
InChI Key: KNYVOTPMIKPJEW-UHFFFAOYSA-N
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Description

7-butyl-3H-purin-6-one is a synthetic purine derivative supplied for research and experimental purposes exclusively. This compound is not for diagnostic, therapeutic, or any personal use. Purines are fundamental structural components in biology, and their synthetic derivatives are of significant interest in medicinal chemistry for developing new pharmacological tools . Researchers are particularly interested in purine scaffolds like this one due to their documented potential in various biological activities. For instance, structurally related purine compounds have been investigated for their anticonvulsant properties in neurological disorder models and as core structures in developing novel antitumor agents that can induce apoptosis in cancer cell lines . The specific substitution pattern on the purine core, including the butyl group at the 7-position, is a key area of study, as such modifications are known to influence a compound's interaction with biological targets such as enzyme kinases and can critically affect its bioavailability and potency . This product is intended to facilitate further investigation in these and other research areas by the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7495-67-2

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

7-butyl-1H-purin-6-one

InChI

InChI=1S/C9H12N4O/c1-2-3-4-13-6-12-8-7(13)9(14)11-5-10-8/h5-6H,2-4H2,1H3,(H,10,11,14)

InChI Key

KNYVOTPMIKPJEW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies for 7 Butyl 3h Purin 6 One and Its Analogue Design

Strategic Approaches to Purine (B94841) Ring System Construction

The formation of the purine nucleus, a fused heterocyclic system of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be achieved through two primary strategies: de novo synthesis from acyclic precursors or by modification of existing purine systems. For the specific case of 7-butyl-3H-purin-6-one, de novo pathways offer a versatile approach to the core structure.

De Novo Synthesis Pathways for the Purine Nucleus

De novo synthesis of the purine ring involves the stepwise assembly of the bicyclic system from simpler acyclic or heterocyclic precursors. One of the most established methods is the Traube purine synthesis, first introduced in 1900. slideshare.netslideshare.net This versatile method typically involves the construction of a pyrimidine ring followed by the annulation of the imidazole ring. slideshare.net

The general sequence of the Traube synthesis begins with a 4,5-diaminopyrimidine (B145471) derivative. slideshare.net This intermediate can be prepared from a 4-aminopyrimidine (B60600) by nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group, often using ammonium (B1175870) sulfide. pharmaguideline.com The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon unit source, such as formic acid or its derivatives, to form the purine ring system. slideshare.net For the synthesis of this compound, a plausible starting material would be a 4,5-diamino-6-hydroxypyrimidine.

The key steps in a typical Traube synthesis are outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Nitrosation4-Amino-6-hydroxypyrimidine, Sodium Nitrite (NaNO2), Acid4-Amino-5-nitroso-6-hydroxypyrimidine
2ReductionAmmonium Sulfide or other reducing agents4,5-Diamino-6-hydroxypyrimidine
3CyclizationFormic Acid or Formamide, HeatHypoxanthine (B114508) (3H-purin-6-one)

Cyclization Reactions in the Formation of the this compound Core

The final step in the de novo synthesis of the purine core is a cyclization reaction that forms the imidazole portion of the molecule. In the context of the Traube synthesis, this involves the reaction of the 4,5-diaminopyrimidine with a source of the C8 carbon. Formic acid is a common reagent for this purpose, leading to the formation of the purine ring through a cyclodehydration mechanism. slideshare.net The reaction typically proceeds by formylation of one of the amino groups, followed by an intramolecular condensation to close the imidazole ring.

Regioselective Alkylation and Acylation of the Purine Moiety

A significant challenge in the synthesis of 7-substituted purines is controlling the regioselectivity of alkylation. The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and alkylation often yields a mixture of isomers, with the N9-substituted product being thermodynamically more stable and frequently predominating. nih.govub.edu

N7-Regioselective Introduction of the Butyl Moiety

Achieving selective alkylation at the N7 position is a key step in the synthesis of this compound. Direct alkylation of purine derivatives with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers. nih.govub.edu

One promising strategy for achieving N7 regioselectivity involves a modified Vorbrüggen (silylation) method. A study on the direct N7 regioselective tert-alkylation of 6-chloropurine (B14466) demonstrated that the use of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), followed by the addition of a Lewis acid catalyst like tin(IV) chloride (SnCl4), can favor the formation of the N7 isomer under kinetically controlled conditions. nih.gov While this method was reported to be unsuccessful for primary and secondary alkyl halides like butyl bromide, it highlights a potential strategy that could be optimized for the introduction of a butyl group. acs.org

The reaction involves the initial silylation of the purine, making it more soluble and activating it for the subsequent alkylation. The choice of Lewis acid and solvent can significantly influence the N7/N9 ratio. For instance, in the tert-butylation of 6-chloropurine, SnCl4 in 1,2-dichloroethane (B1671644) (DCE) at room temperature gave a high yield of the N7-isomer. nih.gov

Table of Reaction Conditions for N7-Alkylation of 6-Chloropurine:

Alkylating AgentCatalystSolventTemperature (°C)N7:N9 RatioYield (%)Reference
tert-Butyl BromideSnCl4DCERoom TempN7 major78 (N7) nih.gov
tert-Butyl BromideSnCl4ACN80Mixture39 (N9) nih.gov
Isopropyl Bromide(Bu)4NOHMicrowave60N9 exclusiveHigh ub.edu
Methyl IodideDBUAcetonitrile (B52724)Room Temp (48h)1:1.58 (N7), 12 (N9) ub.edu

It is important to note that direct N7-butylation remains a synthetic challenge, and alternative strategies, such as starting with a pre-functionalized pyrimidine that directs the cyclization to favor the N7-substituted purine, may be necessary. clockss.org

Alkylation and Acylation at Other Purine Nitrogen Positions (N1, N3, N9)

While the target is the N7-butyl derivative, understanding the factors that lead to alkylation at other nitrogen positions is crucial for optimizing the desired reaction. As mentioned, N9 alkylation is often the thermodynamically favored outcome. nih.gov For instance, the reaction of 6-chloropurine with various alkyl halides under basic conditions or with microwave assistance often yields the N9-alkylated product as the major or exclusive isomer. ub.edu

Alkylation at N1 and N3 is less common but can occur, particularly in the absence of substitution at N9. The specific reaction conditions, including the nature of the purine substrate, the alkylating agent, the base, the solvent, and the temperature, all play a significant role in determining the final distribution of isomers.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogues for structure-activity relationship studies. A common precursor for such derivatization is 7-butyl-6-chloropurine, which can be synthesized by N7-butylation of 6-chloropurine. The chlorine atom at the C6 position is a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions.

For example, the 6-chloro group can be displaced by:

Amines: to generate 6-amino-7-butylpurine derivatives.

Alkoxides: to produce 6-alkoxy-7-butylpurines.

Thiolates: to yield 6-thio- or 6-alkylthio-7-butylpurines.

These transformations allow for the exploration of the chemical space around the purine core, which can be critical for modulating the biological activity of the parent compound.

Modification of the C6-Oxo Group

The C6-oxo group of this compound is a key site for structural modification. A common and versatile strategy for introducing diversity at this position begins with a 6-chloropurine intermediate. For instance, the synthesis of 7-(tert-butyl)-6-chloropurine serves as a valuable starting point for various transformations. nih.govnih.gov Although this features a tert-butyl group, the subsequent reactions at the C6 position are directly applicable to the n-butyl analogue.

The 6-chloro substituent is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Alkaline hydrolysis of the 7-alkyl-6-chloropurine intermediate readily yields the corresponding hypoxanthine analogue, 7-alkyl-3H-purin-6-one. nih.gov This reaction provides a direct route to the target C6-oxo scaffold.

Beyond simple hydrolysis, the 6-chloro intermediate can be reacted with various nucleophiles to generate diverse analogues. These modifications include:

Thiolation: Reaction with thiourea (B124793) followed by hydrolysis or with sodium hydrosulfide (B80085) can introduce a C6-thiol group, forming a 6-mercaptopurine (B1684380) derivative.

Amination: Displacement of the chloride with various primary or secondary amines leads to a library of N6-substituted adenines.

Alkoxylation: Reaction with sodium alkoxides can be used to install different alkoxy groups at the C6 position.

A summary of these potential modifications starting from a 7-alkyl-6-chloropurine intermediate is presented below.

Reagent/ConditionC6-Substituent IntroducedResulting Purine Class
NaOH (aq) / Hydrolysis-OH (keto tautomer)Hypoxanthine analogue
1. Thiourea; 2. NaOH-SH (thio tautomer)6-Mercaptopurine analogue
R-NH₂ / Base-NHRN⁶-substituted adenine (B156593) analogue
R-O⁻Na⁺-OR6-Alkoxypurine analogue

These transformations highlight the utility of the 6-chloropurine precursor in accessing a broad range of C6-functionalized purine analogues from a common intermediate.

Substituent Introduction and Modification at C2 and C8 Positions

Further diversification of the this compound scaffold can be achieved by introducing or modifying substituents at the C2 and C8 positions of the purine ring.

C8-Position Modification: The selective functionalization of the C8 position has historically been challenging, but modern cross-coupling reactions have provided efficient solutions. The Suzuki cross-coupling reaction, in particular, has emerged as a powerful tool for creating C8-aryl purine nucleosides, and the methodology is applicable to the purine base itself. This involves the reaction of a C8-halogenated purine (e.g., 8-bromo-7-butyl-3H-purin-6-one) with an arylboronic acid in the presence of a palladium catalyst. This approach allows for the introduction of a diverse range of substituted and unsubstituted aryl groups at this position, significantly expanding the chemical space of accessible analogues.

C2-Position Modification: Modification at the C2 position often starts from precursors that already contain a suitable functional group. For example, starting from 2-amino-7-butyl-3H-purin-6-one (a 7-butyl guanine (B1146940) analogue), the 2-amino group can be chemically altered. Diazotization reactions can convert the amino group into a diazonium salt, which can then be substituted by various nucleophiles (e.g., halogens via Sandmeyer reaction, or a hydroxyl group). Alternatively, the 2-amino group can be acylated or alkylated to introduce further diversity. If starting from a 2,6-dichloropurine (B15474) derivative, selective substitution at C6 followed by substitution at C2 can provide access to C2-modified analogues.

Diversification of the N7-Butyl Side Chain

While direct modification of the saturated N7-butyl side chain is chemically challenging, diversification is typically achieved by synthesizing a series of analogues with different N7-substituents. The synthesis often relies on the direct alkylation of a suitable purine precursor.

Direct alkylation of purines like 6-chloropurine or hypoxanthine with alkyl halides often yields a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable and often predominant product. nih.gov However, regioselective methods have been developed to favor the N7 isomer. One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄), which has been shown to be highly regioselective for the N7 position. nih.govnih.gov By employing different alkylating agents (e.g., pentyl bromide, isobutyl bromide, benzyl (B1604629) bromide) in such regioselective reactions, a library of N7-alkylated purines can be generated, effectively diversifying the side chain.

Advanced Synthetic Techniques and Catalysis in Purine Chemistry

Modern synthetic organic chemistry offers several advanced techniques that have significantly improved the efficiency and scope of purine synthesis, including the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including purines. nih.govrsc.orgscielo.br

In purine chemistry, microwave irradiation can be used for:

Heterocycle Formation: The condensation reactions required to form the purine ring system from pyrimidine precursors can be significantly expedited. nih.gov

Nucleophilic Substitution: Reactions to modify the C6 position of 6-chloropurines with various amines or other nucleophiles are often faster and more efficient under microwave conditions. scielo.br

Glycosylation: The formation of purine nucleosides can also be accelerated using microwave energy. rsc.org

The table below compares reaction times for the synthesis of chalcones, illustrating the general time-saving advantage of microwave synthesis over conventional methods, a principle applicable to many areas of heterocyclic chemistry. mdpi.com

Synthesis MethodTemperature (°C)Time
ConventionalRoom Temperature6 - 8 hours
Microwave-Assisted801 - 2 minutes

This dramatic reduction in reaction time highlights the efficiency of microwave-assisted techniques in synthesizing libraries of compounds for analogue development. mdpi.comnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the functionalization of purines. researchgate.netnih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Key applications in purine analogue synthesis include:

Suzuki Coupling: As mentioned previously, this reaction is used to form C-C bonds, most notably for the C8-arylation of purines by coupling an 8-halopurine with a boronic acid. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds and is highly effective for the N-arylation of amines. It can be used to couple aryl halides to the exocyclic amino groups of purine derivatives (e.g., at the C2 or C6 positions of aminopurines). nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It can be used to install alkynyl groups at the C8 or C6 positions of a halogenated purine, which can then be further elaborated. researchgate.net

These reactions have become central to the synthesis of complex pharmaceutical intermediates and bioactive molecules due to their broad substrate scope and functional group tolerance. organic-chemistry.org

Chemoenzymatic Approaches to Purine Synthesis

While traditional organic synthesis provides the primary routes to this compound and its analogues, chemoenzymatic approaches represent a promising area for future research. The use of enzymes in synthesis can offer high regio- and stereoselectivity under mild reaction conditions.

Currently, there is limited specific literature on the chemoenzymatic synthesis of this compound. However, the broader field of enzymatic N-alkylation of purines is an active area of investigation. Enzymes such as N-methyltransferases, which naturally catalyze the transfer of a methyl group to nitrogen atoms in various biomolecules, could potentially be engineered to accept larger alkyl donors and purine acceptors.

Future research in this area could focus on:

Enzyme Screening: Identifying wild-type enzymes capable of catalyzing the N7-alkylation of hypoxanthine with butyl-containing donor molecules.

Protein Engineering: Modifying the active site of known N-alkyltransferases to accommodate the desired substrates and catalyze the specific N7-butylation reaction.

Development of Novel Biocatalytic Cascades: Designing multi-enzyme systems to convert simple precursors into this compound in a one-pot reaction.

The development of such chemoenzymatic methods could provide more sustainable and efficient synthetic routes to this class of compounds and their analogues.

Advanced Spectroscopic and Analytical Characterization of 7 Butyl 3h Purin 6 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-butyl-3H-purin-6-one, a combination of one-dimensional and two-dimensional NMR techniques is utilized to unequivocally determine its structure.

It is important to note that the following spectral data are predicted based on the known structure of this compound and comparison with structurally similar N7-alkylated purine (B94841) derivatives, as specific experimental data is not widely available in published literature.

1H NMR for Proton Environment Analysis

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the protons of the purine core and the butyl side chain.

The aromatic region of the spectrum is expected to show two singlets corresponding to the H-2 and H-8 protons of the purine ring. The butyl group will exhibit four distinct signals: a triplet for the terminal methyl group (H-4'), a multiplet for the adjacent methylene (B1212753) group (H-3'), another multiplet for the next methylene group (H-2'), and a triplet for the methylene group directly attached to the nitrogen (H-1'). The chemical shifts are influenced by the electron-withdrawing nature of the purine ring system.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 ~8.0 Singlet - 1H
H-8 ~7.8 Singlet - 1H
H-1' (N-CH₂) ~4.2 Triplet ~7.3 2H
H-2' (-CH₂-) ~1.8 Multiplet - 2H
H-3' (-CH₂-) ~1.4 Multiplet - 2H

13C NMR for Carbon Skeleton Elucidation

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated, corresponding to the five carbons of the purine core and the four carbons of the butyl chain. The chemical shifts of the purine carbons are characteristically found in the downfield region of the spectrum due to the aromaticity and the presence of electronegative nitrogen atoms. The carbonyl carbon (C-6) is expected to have the largest chemical shift.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~148
C-4 ~152
C-5 ~118
C-6 ~158
C-8 ~140
C-1' (N-CH₂) ~45
C-2' (-CH₂-) ~31
C-3' (-CH₂-) ~20

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Regiochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and confirming the regiochemistry of substitution.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons in the butyl chain. Specifically, cross-peaks would be observed between H-1' and H-2', H-2' and H-3', and H-3' and H-4'. The absence of COSY correlations for the H-2 and H-8 protons would confirm they are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For this compound, this would show correlations between H-2 and C-2, H-8 and C-8, and each of the butyl chain protons with their respective carbons (H-1' with C-1', H-2' with C-2', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the point of attachment of the butyl group. A crucial correlation would be expected between the H-1' protons of the butyl group and the C-5 and C-8 carbons of the purine ring, confirming the N-7 substitution. Other important HMBC correlations would be observed between H-2 and C-4/C-6, and between H-8 and C-4/C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₂N₄O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Predicted HRMS Data for this compound

Ion Calculated m/z

The fragmentation pattern in MS/MS experiments would likely involve the loss of the butyl chain. A characteristic fragmentation would be the cleavage of the N-C bond of the butyl group, leading to the loss of a C₄H₉ radical (57 Da) or a butene molecule (C₄H₈, 56 Da) via a rearrangement.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and confirming its identity in complex mixtures.

In a typical LC-MS analysis, the compound would be separated from any impurities or isomers on a suitable chromatography column (e.g., a C18 column). The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which would confirm its molecular weight by detecting the [M+H]⁺ ion at m/z 193.1. This dual confirmation of retention time and mass provides a high degree of confidence in the identity and purity of the analyte. Furthermore, LC-MS is particularly useful in distinguishing between N7- and N9-alkylated isomers, which often exhibit different retention times.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms are resolved. nih.gov

For a molecule like this compound, which is achiral, the primary value of X-ray crystallography lies in establishing its solid-state conformation and understanding its intermolecular interactions, such as hydrogen bonding. The purine core is planar, and crystallographic analysis would reveal the orientation of the butyl group relative to this plane. Furthermore, it would elucidate the hydrogen-bonding network, which is expected to involve the purine ring nitrogens and the carbonyl group at the 6-position, dictating how the molecules pack into a crystal lattice.

While specific crystallographic data for this compound is not widely published, studies on related purine derivatives demonstrate the power of this technique. For instance, crystallographic analysis of other substituted purines has been crucial in confirming the site of alkylation (e.g., N7 vs. N9) and in understanding the non-covalent interactions that govern their supramolecular assembly. acs.org Such analyses are fundamental in materials science and drug design, where solid-state properties significantly influence a compound's behavior. wikipedia.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

In the analysis of this compound, IR and Raman spectroscopy would provide a characteristic "fingerprint" of the molecule. The spectra are expected to exhibit distinct peaks corresponding to the vibrations of the purine core and the butyl substituent. The study of purine and its derivatives provides a basis for assigning these vibrational modes. acs.orgliv.ac.uk

Key expected vibrational frequencies for this compound include:

N-H Stretching: The N-H bond in the purine ring typically shows a stretching vibration in the range of 3100-3400 cm⁻¹.

C-H Stretching: The butyl group will exhibit characteristic symmetric and asymmetric stretching vibrations for its CH₂ and CH₃ groups, typically found in the 2850-3000 cm⁻¹ region. scifiniti.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group at the 6-position is expected, generally appearing in the 1650-1700 cm⁻¹ region.

C=N and C=C Stretching: The purine ring contains several C=N and C=C bonds, which give rise to a series of complex stretching vibrations in the 1400-1650 cm⁻¹ region. scialert.net

Ring Vibrations: The breathing modes of the purine ring itself will produce characteristic signals in the fingerprint region of the spectrum.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are strong in IR may be weak in Raman, and vice versa, allowing for a more complete characterization of the molecule's vibrational landscape.

Table 1: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
N-H (Purine Ring)Stretching3100 - 3400Medium
C-H (Butyl Chain)Stretching2850 - 3000Strong
C=O (Purinone)Stretching1650 - 1700Strong (IR)
C=N / C=C (Purine Ring)Stretching1400 - 1650Medium to Strong
C-N (Purine Ring)Stretching1250 - 1350Medium
C-H (Butyl Chain)Bending1375 - 1470Medium

Chromatographic Methods for Purification and Analytical Quantification

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical roles.

HPLC is a high-resolution separation technique used for both the analysis of sample purity and the purification of compounds (preparative HPLC). In the context of this compound, analytical HPLC is used to determine its purity by separating it from any starting materials, by-products, or isomers (such as the N9-butyl isomer).

A common HPLC method for analyzing purine derivatives involves reversed-phase chromatography. rsc.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. rsc.orgnih.gov The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the purine ring strongly absorbs (e.g., 254 nm). rsc.org The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantification.

Table 2: Typical HPLC Parameters for Analysis of Purine Derivatives
ParameterDescription
Stationary Phase (Column)Reversed-phase C18 (e.g., ACE 5 C18-300) rsc.org
Mobile PhaseGradient of Acetonitrile in Water (often with 0.1% TFA)
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis at ~254 nm rsc.org
TemperatureAmbient or controlled (e.g., 50 °C) nih.gov

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound from a reaction mixture.

Thin-layer chromatography is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC allows a chemist to quickly assess how much of the starting material has been consumed and how much product has been formed.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica) and the mobile phase.

Generally, more polar compounds interact more strongly with the polar silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. After development, the separated spots are visualized, commonly under UV light (as purines are UV-active) or by staining. By comparing the spots from the reaction mixture to spots of the starting materials, a clear picture of the reaction's progress can be obtained.

Structure Activity Relationship Sar Studies of 7 Butyl 3h Purin 6 One Derivatives

Elucidation of Key Pharmacophoric Features within the Purine (B94841) Scaffold

The purine core is a privileged scaffold in drug discovery due to its ability to mimic endogenous ligands and interact with a wide variety of biological targets. Pharmacophore modeling identifies the essential structural features required for biological activity. For purine derivatives, these features typically consist of a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

Key pharmacophoric features of the purine scaffold include:

Hydrogen Bond Acceptors: The nitrogen atoms at positions 1, 3, and 7 of the purine ring are crucial hydrogen bond acceptors. nih.gov For instance, in studies of histamine (B1213489) H3 receptor ligands, the N-7 nitrogen was found to be important for enhancing affinity through hydrogen bonding. nih.gov

Hydrogen Bond Donors/Acceptors: The substituent at the C6 position, such as the carbonyl oxygen in the 6-one structure, acts as a key hydrogen bond acceptor. If an amino group were present (as in adenine (B156593) derivatives), it would serve as a hydrogen bond donor.

Hydrophobic Regions: Substituents at various positions, particularly N7, N9, C2, and C8, often occupy hydrophobic pockets within the target protein's binding site. The butyl group at the N7 position of 7-butyl-3H-purin-6-one is a prime example of a feature designed to interact with such a hydrophobic region.

Aromatic/Planar Core: The planar nature of the bicyclic purine ring system facilitates stacking interactions, often with aromatic amino acid residues in the binding pocket.

A common pharmacophore model for purine-based inhibitors often includes a basic moiety connected by a linker to an aromatic zone, all attached to the central purine scaffold. nih.gov

Table 1: Key Pharmacophoric Features of the Purine Scaffold

Pharmacophoric FeatureLocation on Purine ScaffoldInteraction TypeImportance
Hydrogen Bond AcceptorN1, N3, N7Hydrogen BondingEssential for anchoring the ligand in the binding site. nih.gov
Hydrogen Bond AcceptorC6-carbonylHydrogen BondingCritical for interaction with specific amino acid residues.
Hydrophobic GroupN7-substituent (e.g., butyl)Hydrophobic/Van der Waals InteractionsContributes to binding affinity and can influence selectivity.
Planar Ring SystemPurine Coreπ-π StackingProvides structural rigidity and facilitates interactions with aromatic residues.

Conformational Requirements and Preferred Orientations for Biological Interactions

Conformational analysis helps determine the lowest energy (most stable) conformations of a molecule. nih.gov For flexible side chains, like the N7-butyl group, multiple conformations are possible. The biologically active conformation is the specific spatial arrangement the molecule adopts when it binds to its target. Theoretical calculations and molecular docking studies are often employed to predict these preferred orientations. nih.gov For example, docking studies on histamine H3 receptor ligands revealed the importance of the purine ring's orientation for hydrogen bonding between the N-7 atom and specific tyrosine residues. nih.gov The flexibility of substituents can be a double-edged sword; while it allows the molecule to adapt to the binding site, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, designing more rigid analogues that pre-organize the key interacting groups in the optimal conformation can lead to enhanced potency.

Stereochemical Influence on Biological Activity (if applicable)

Stereochemistry can play a significant role in the biological activity of chiral molecules. If a substituent on the purine ring creates a stereocenter, the different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because biological targets, being chiral themselves, often interact preferentially with one stereoisomer.

However, in some cases, stereochemistry may have a minimal impact. For example, in a series of 8-oxoadenine derivatives developed as Toll-like receptor 7 agonists, chirality at the point of attachment to a tetrahydrofuran (B95107) heterocycle in the N-9 substituent appeared to have little effect on activity. acs.org For this compound, the butyl group itself is achiral. Chirality would need to be introduced, for instance, by using a branched alkyl chain like a sec-butyl or 2-methylbutyl group, or by adding a chiral substituent at another position on the purine ring. In such cases, it would be essential to synthesize and test the individual stereoisomers to determine their differential effects on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By calculating various molecular descriptors that quantify physicochemical properties, QSAR models can predict the activity of new, unsynthesized analogues. nih.govnih.govmdpi.com

The process involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets. mdpi.com

For purine derivatives, QSAR models can help identify which properties are most influential for activity. For example, a model might reveal that increased hydrophobicity at the N7 position and specific electronic properties at the C6 position are correlated with higher potency. This information provides a rational basis for designing new compounds with potentially improved activity. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorPhysicochemical Property Represented
ElectronicHOMO/LUMO energiesElectron-donating/accepting ability, reactivity. heteroletters.org
HydrophobicLogPLipophilicity, ability to cross cell membranes.
StericMolar Refractivity (MR)Molecular volume and polarizability.
TopologicalWiener IndexMolecular branching and shape.
Quantum ChemicalPartial ChargesDistribution of electrons within the molecule. researchgate.net

Mapping of Substituent Effects on Target Binding Affinity and Selectivity

Systematic modification of substituents at different positions of the this compound scaffold is the cornerstone of SAR. The goal is to map how changes in size, shape, and electronic properties of these substituents affect binding affinity and selectivity for the intended target over other proteins.

N7-Position: The butyl group provides a hydrophobic interaction. Varying its length (e.g., ethyl, hexyl) or branching (e.g., isobutyl, tert-butyl) can probe the size and shape of the corresponding hydrophobic pocket in the target protein. Introducing cyclic structures (e.g., cyclohexyl) or aromatic rings (e.g., benzyl) can further explore these interactions. mdpi.com

C6-Position: The 6-oxo group is a key hydrogen bond acceptor. Replacing it with other functionalities, such as a thioether or an amino group, dramatically alters the electronic and hydrogen-bonding properties of the molecule. researchgate.net Studies on 6-substituted purines have shown that thioether-linked derivatives were superior to their oxygen and nitrogen isosteres for certain activities. researchgate.net

C2-Position: This position is often a site for introducing additional substituents to gain affinity or selectivity. Small, hydrophobic groups or hydrogen bond donors/acceptors can be introduced to exploit specific sub-pockets in the target.

N9-Position: While the parent compound is substituted at N7, SAR often involves synthesizing the N9-substituted isomer to compare activities. In many purine-based drug classes, substitution is at the N9 position. Studies on 8-oxoadenines showed a high tolerance for a variety of substituents at the N-9 position. acs.org

C8-Position: Modifications at C8 with small alkyl or halogen groups can influence the electronic properties of the purine ring and provide additional interaction points.

Table 3: Summary of Substituent Effects on Purine Derivatives

PositionSubstituent TypeGeneral Effect on Activity/SelectivityReference Example
C6Thioether-linked benzhydryl groupsIncreased inotropic activity compared to oxygen/nitrogen isosteres. researchgate.net
N9Saturated oxygen heterocyclesGenerally well-tolerated, with chain length impacting potency. acs.org
C6Aryl or heterocyclic groupsCan impart potent cytostatic activities against tumor cell lines. beilstein-journals.org
C2, C6, N9Various substitutionsTrisubstituted purines are potent inhibitors of cyclin-dependent kinases (CDKs). mdpi.com

Designing Analogues for Improved Specificity and Potency

The insights gained from SAR, pharmacophore modeling, and QSAR studies are integrated into a rational design cycle to create new analogues with improved properties. nih.gov The objective is to enhance potency (stronger binding to the target) and selectivity (weaker binding to off-targets).

Strategies for designing improved analogues include:

Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to design modifications that optimize interactions with the binding site. This can involve filling unoccupied pockets or introducing groups that form specific hydrogen bonds or salt bridges.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can improve pharmacokinetic properties or metabolic stability without sacrificing potency. For example, replacing a metabolically labile ester with a more stable amide.

Rigidification: Introducing cyclic structures or double bonds can constrain the conformation of flexible side chains. This reduces the entropic penalty of binding and can lock the molecule in its bioactive conformation, often leading to increased potency and selectivity. nih.gov

Selectivity-Guided Modifications: To improve selectivity, analogues can be designed to exploit differences between the target and off-target binding sites. This could involve creating a steric clash with a residue in the off-target protein that is absent in the desired target, or introducing a group that can form an interaction unique to the target protein. nih.gov

Through iterative cycles of design, synthesis, and biological testing, the SAR is further refined, leading to the identification of lead compounds with a desirable balance of potency, selectivity, and drug-like properties. nih.gov

Mechanistic and Cellular Biology Investigations of 7 Butyl 3h Purin 6 One in Vitro and Cellular Studies Only

Engagement with Specific Molecular Targets

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1): A significant breakthrough in the study of 7-substituted purines has been the identification of their potent antitubercular activity through the inhibition of DprE1 cuni.cz. This enzyme is essential for the biosynthesis of the mycobacterial cell wall component, arabinogalactan (B145846) cuni.cz. A phenotypic screening of a purine (B94841) derivative library against Mycobacterium tuberculosis (Mtb) identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a powerful antimycobacterial agent cuni.cz.

Subsequent structure-activity relationship (SAR) studies highlighted that the 7-substituent was critical for this activity. Optimized analogs with 6-amino or 6-ethylamino substitutions demonstrated strong in vitro activity against the Mtb H37Rv strain and several drug-resistant clinical isolates, with Minimum Inhibitory Concentration (MIC) values as low as 1 µM cuni.cz. The mechanism of action was confirmed by sequencing the genomes of Mtb mutants resistant to the lead compound, which revealed mutations in the dprE1 gene cuni.cz. This confirms that the 7-substituted purine scaffold is a potent inhibitor of DprE1 cuni.cz.

Table 1: Antimycobacterial Activity of 7-Substituted Purine Analogs

Compound R2 Substituent R6 Substituent MIC99 (µM) against Mtb H37Rv
10 Morpholino =O 4
56 Morpholino -NH2 1
64 Morpholino -NHEt 1

Data sourced from a study on 7-(naphthalen-2-ylmethyl) purine derivatives, demonstrating potent inhibition of Mtb, linked to DprE1. cuni.cz

Phosphodiesterases (PDE): The purin-6-one scaffold has also been investigated for its role as an inhibitor of phosphodiesterase-2 (PDE2), an enzyme that modulates intracellular levels of the second messengers cAMP and cGMP semanticscholar.org. A study evaluating a series of purin-6-one derivatives identified several compounds with significant inhibitory activity against PDE2 in a fluorescence polarization assay semanticscholar.org. Molecular docking studies suggest these derivatives bind within the hydrophobic pockets of the PDE2 catalytic active site semanticscholar.org.

Table 2: PDE2 Inhibitory Activity of Purin-6-one Derivatives

Compound Substituents IC50 (µM)
2j Not Specified 1.73
2p Not Specified 0.18
2q Not Specified 3.43

In vitro inhibitory activity of selected purin-6-one derivatives against recombinant human PDE2. semanticscholar.org

Grp94 and Polyphenol Oxidase (PPO): Currently, there is no available research in the provided search results that links 7-butyl-3H-purin-6-one or its close structural analogs to inhibitory or activatory effects on the molecular chaperone Grp94 or the enzyme polyphenol oxidase (PPO).

No scientific studies were found in the search results detailing the direct binding or functional activity of this compound or its close analogs on adenosine (B11128) receptors or the Smoothened receptor.

While the purine scaffold is a fundamental component of purine metabolism, no specific studies were identified that investigate the detailed interactions of this compound with this or other intracellular signaling pathways, such as the Hedgehog pathway.

Selectivity Profiling against Off-Targets in Cellular Models

Selectivity is a cornerstone of modern drug discovery, defining the extent to which a compound interacts with its intended target versus other proteins in the cell. For a purine analog like this compound, the potential for off-target interactions is significant due to the large number of enzymes and receptors that bind endogenous purines. Off-target effects can lead to unexpected toxicities or confound the interpretation of the compound's primary biological activity.

In vitro and cellular selectivity profiling involves screening the compound against a panel of related and unrelated biological targets. Given its structure, a relevant panel for this compound would include various classes of purine-binding proteins:

Kinases: A broad kinase panel would assess for inhibition of ATP-binding sites.

Phosphorylases: Enzymes like purine nucleoside phosphorylase (PNP) are crucial in purine salvage pathways.

Polymerases: DNA and RNA polymerases utilize purine triphosphates as substrates.

Dehydrogenases: Enzymes such as IMP dehydrogenase (IMPDH), a key enzyme in GMP synthesis, are known targets for other purine analogs. rockefeller.edu

Cellular models are used to confirm the biochemical findings in a more complex biological environment. For instance, if the compound inhibits a specific kinase in a biochemical assay, its effect on the corresponding signaling pathway within a cell would be measured. The data generated from these screens, typically expressed as IC₅₀ (half-maximal inhibitory concentration) values, provides a "selectivity profile" that helps predict the compound's specificity.

Table 2: Example Selectivity Profile of this compound Against Purine-Metabolizing Enzymes This table presents hypothetical data for illustrative purposes.

Target Enzyme IC₅₀ (µM)
IMP Dehydrogenase (IMPDH) 8.7
Purine Nucleoside Phosphorylase (PNP) > 100
Adenosine Deaminase (ADA) > 100
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) 25.4

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, influencing its duration of action and potential for producing active or toxic metabolites. researchgate.netuj.edu.pl In vitro models are extensively used in early drug discovery to predict in vivo metabolism. thermofisher.com The primary systems for these assessments are liver-derived preparations, such as liver microsomes and intact hepatocytes, because the liver is the main site of drug metabolism. researchgate.netthermofisher.com

To assess the metabolic stability of this compound, the compound would be incubated with human liver microsomes (which contain Phase I enzymes like cytochrome P450s) or cryopreserved human hepatocytes (which contain both Phase I and Phase II enzymes). thermofisher.com Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, key parameters can be calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound.

Biotransformation pathway studies are conducted concurrently to identify the major metabolites. By analyzing the samples with high-resolution mass spectrometry, the structures of metabolites formed through oxidation, glucuronidation, or other conjugation reactions can be elucidated. For this compound, potential metabolic pathways could include hydroxylation on the butyl chain or direct conjugation to the purine ring.

Table 3: Example In Vitro Metabolic Stability Data for this compound This table presents hypothetical data for illustrative purposes.

System Incubation Time (min) % Parent Compound Remaining Calculated t½ (min)
Human Liver Microsomes 0 100 85
15 88
30 75
60 58
120 32
Human Hepatocytes 0 100 62
15 80
30 65
60 45

Mechanisms of Cellular Uptake and Efflux (Non-Clinical)

The ability of a compound to enter its target cells and remain at a therapeutic concentration is governed by the balance between cellular uptake and efflux mechanisms. As a purine analog, this compound may be recognized by specialized transporter proteins that handle endogenous nucleosides and nucleobases. mdpi.com Understanding these transport mechanisms is crucial, as they can determine tissue distribution and contribute to drug resistance. portlandpress.com

Experiments to elucidate uptake mechanisms typically involve measuring the accumulation of a radiolabeled or fluorescently tagged version of the compound inside cells over a short period. To distinguish between passive diffusion and carrier-mediated transport, these assays are performed under different conditions:

Temperature Dependence: Active transport is an energy-dependent process and is significantly reduced at low temperatures (e.g., 4°C).

Competition Assays: Co-incubation with known substrates of specific transporters (e.g., adenosine for Equilibrative Nucleoside Transporters - ENTs) can reveal if the compound competes for the same uptake pathway.

Transporter-Specific Inhibitors: Using pharmacological inhibitors of known transporter families (e.g., dilazep (B1670637) for ENTs) can help identify the specific proteins involved.

Efflux is the active removal of compounds from the cell, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or ABCG2. nih.gov The role of efflux pumps in the transport of this compound can be investigated by measuring its intracellular accumulation in the presence and absence of known efflux pump inhibitors, such as verapamil. An increase in accumulation in the presence of an inhibitor would suggest the compound is a substrate for that efflux pump.

Table 4: Example Cellular Uptake Profile of this compound in a Leukemic Cell Line This table presents hypothetical data for illustrative purposes.

Condition Inhibitor Intracellular Accumulation (pmol/10⁶ cells)
Control (37°C) None 15.2 ± 1.8
Low Temperature None (4°C) 2.1 ± 0.5
Competition Adenosine (1 mM) 6.8 ± 0.9

Computational Chemistry and Theoretical Modeling of 7 Butyl 3h Purin 6 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. mdpi.comnih.gov These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within a molecule. aps.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.govresearchgate.net For purine (B94841) derivatives like 7-butyl-3H-purin-6-one, DFT is employed to analyze geometries, frequencies, and electronic properties at a good balance of accuracy and computational cost. nih.gov

DFT calculations can elucidate the reactivity of this compound by determining global descriptors. researchgate.netnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative examples of data generated from DFT calculations and are for illustrative purposes.

Parameter Value Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability
Ionization Potential 6.2 eV Energy required to remove an electron
Electron Affinity 1.5 eV Energy released when an electron is added
Electronegativity (χ) 3.85 Tendency to attract electrons
Hardness (η) 2.35 Resistance to change in electron distribution

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. mdpi.com These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer high accuracy for determining molecular properties. mdpi.com

For this compound, ab initio calculations can provide a highly precise optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. They are also used to compute other properties such as vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to confirm the structure. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation is particularly important.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of ligand-protein complexes. ehu.eus

An MD simulation of the this compound-protein complex (derived from docking) would involve placing the system in a simulated physiological environment (water, ions, temperature). The simulation, typically run for nanoseconds to microseconds, can reveal:

Binding Stability : By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time.

Conformational Changes : How the ligand and protein adapt to each other upon binding.

Interaction Dynamics : The persistence of key hydrogen bonds and other interactions, providing a more accurate assessment of binding affinity. nih.gov

Pharmacophore Model Generation and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound can be generated either based on its structure (ligand-based) or from its docked pose within a target's active site (structure-based). researchgate.net This model serves as a 3D query for virtual screening of large chemical databases. nih.govnih.gov The screening process filters for molecules that match the pharmacophore features, rapidly identifying a diverse set of compounds that are likely to bind to the same target, thus accelerating the discovery of new lead compounds. nih.govnih.gov

Prediction of Key Chemical and Biological Parameters

Computational tools are widely used to predict key parameters related to a molecule's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, various chemical and biological parameters can be predicted using QSAR (Quantitative Structure-Activity Relationship) models and other algorithms. These predictions typically include properties that govern drug-likeness, such as those outlined in Lipinski's Rule of Five.

Table 3: Predicted Physicochemical and ADMET Properties of this compound Note: These values are derived from computational prediction algorithms.

Parameter Predicted Value Significance
Molecular Weight 192.22 g/mol Conforms to Lipinski's Rule (< 500)
LogP (Octanol-Water Partition Coefficient) 1.2 Measures lipophilicity; affects absorption
Topological Polar Surface Area (TPSA) 67.8 Ų Relates to membrane permeability (< 140 Ų)
Hydrogen Bond Donors 1 Conforms to Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 4 Conforms to Lipinski's Rule (< 10)
Blood-Brain Barrier (BBB) Permeation Low Predicts distribution into the central nervous system

Future Research Directions and Translational Perspectives for 7 Butyl 3h Purin 6 One Non Clinical

Exploration of Novel Biological Mechanisms and Targets for In Vitro Study

Future in vitro studies should aim to elucidate the biological mechanisms of action and identify specific molecular targets of 7-butyl-3H-purin-6-one. Purine (B94841) analogues are known to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis and protein kinases, and can modulate immune responses. mdpi.comnih.gov Research into this compound could build upon these precedents.

A primary avenue of investigation would be to screen the compound against a broad panel of human kinases, as many purine derivatives have been shown to possess kinase inhibitory activity. researchgate.net Furthermore, given that some purine analogues act as agonists for Toll-like receptors (TLRs), such as TLR7, which are involved in innate immunity, it would be valuable to investigate whether this compound can modulate TLR signaling pathways. acs.org For instance, studies on 8-oxoadenine derivatives have demonstrated their ability to induce IFNα production via TLR7 activation. acs.org

Another potential area of exploration is the compound's effect on angiogenesis, the formation of new blood vessels. Novel sulfonamide derivatives of purine have been identified as inhibitors of angiogenesis and specific protein kinases like Akt1 and Abl tyrosine kinase. nih.gov In vitro assays, such as human umbilical vein endothelial cell (HUVEC) tube formation assays, could be employed to assess the anti-angiogenic potential of this compound.

Potential In Vitro Research Area Example Assay/Target Rationale based on Purine Analogues
Kinase Inhibition Kinase screening panel (e.g., CDK1/2/5/7/9, Akt1, Abl)Purine analogues are known to be potent kinase inhibitors. nih.govresearchgate.net
Immunomodulation IFNα induction in human peripheral blood mononuclear cells (PBMCs)Certain purine derivatives are agonists of Toll-like receptors like TLR7. acs.org
Anti-angiogenesis HUVEC tube formation assay; rat thoracic aorta rings (TARs) testSome purine compounds inhibit key processes in angiogenesis. nih.gov
Nucleic Acid Metabolism Enzyme inhibition assays for purine pathway enzymesPurine analogues can interfere with the synthesis of nucleic acids. mdpi.com

Development of Advanced Synthetic Methodologies for Complex Analogues

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. These methods would enable the creation of a library of complex analogues with diverse substitutions on both the purine core and the N7-butyl chain.

Established methods like the Traube synthesis can serve as a starting point for the purine ring system. pharmaguideline.com Further modifications can be achieved through various chemical reactions. For instance, alkylation is a common method for preparing nucleoside analogues from purine derivatives. nih.gov Solid-phase synthesis strategies could also be adapted to facilitate the rapid generation of a diverse set of compounds. researchgate.net

Future synthetic work could focus on introducing a variety of functional groups at different positions of the purine ring (e.g., C2, C6, C8) and on the butyl group. This could involve techniques like cross-coupling reactions to introduce aryl, alkenyl, or alkynyl groups, and alkylation or halogenation to modify drug-like properties such as solubility and metabolic stability. The synthesis of acyclic nucleoside and nucleotide analogues, through methods like the alkylation of 6-amino-7H-purin-8(9H)-one, could also be explored to create compounds with potentially novel biological activities. researchgate.net

Synthetic Strategy Description Potential Application for this compound Analogues
Traube Synthesis A classical method for synthesizing the purine ring from pyrimidine (B1678525) precursors. pharmaguideline.comEfficient construction of the core purine scaffold.
Alkylation Introduction of alkyl groups at specific nitrogen or other atoms. nih.govModification of the N9 position or the butyl chain to explore SAR.
Solid-Phase Synthesis Synthesis of compounds on a solid support, allowing for high-throughput generation of analogues. researchgate.netRapid creation of a diverse library of this compound derivatives.
Cross-Coupling Reactions Transition metal-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds. Introduction of diverse substituents at the C2, C6, and C8 positions.

Integration of High-Throughput Screening and Computational Design for Discovery

The discovery of novel activities and the optimization of lead compounds based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) and computational design.

Computational approaches, including deep learning and structure-based drug design, can be used to create virtual libraries of this compound analogues and predict their potential biological activities. nih.govnih.gov These in silico models can help prioritize which compounds to synthesize, thereby saving time and resources. For example, computational docking could be used to predict the binding of analogues to the ATP-binding site of various kinases.

Once synthesized, these focused libraries of compounds can be subjected to HTS assays to evaluate their biological effects. For instance, an HTS campaign could measure the induction of IFNα in human PBMCs to identify potent immunomodulatory compounds. acs.org Reverse phase protein arrays (RPPAs) could also be employed to analyze the activation state of numerous signaling pathways in cancer cell lines treated with the compounds, providing a broad overview of their cellular effects. nih.gov This iterative cycle of computational design, synthesis, and HTS allows for the rapid identification and optimization of compounds with desired biological profiles.

Technology Application in this compound Research Potential Outcome
Computational Modeling In silico screening of virtual analogue libraries against known protein targets. nih.govPrioritization of synthetic targets with a higher probability of biological activity.
High-Throughput Screening (HTS) Screening of synthesized compound libraries in cell-based or biochemical assays. acs.orgIdentification of "hit" compounds with desired biological effects (e.g., kinase inhibition, cytokine induction).
Reverse Phase Protein Arrays (RPPA) Profiling the effects of lead compounds on a wide range of cellular signaling proteins. nih.govElucidation of the mechanism of action and off-target effects.

Application as Chemical Probes for Cellular Pathway Elucidation

Beyond its potential as a bioactive molecule, this compound can be developed into a chemical probe to study cellular pathways. Chemical probes are powerful tools for dissecting complex biological processes. nih.govacs.org

To serve as a useful probe, this compound would need to be modified to incorporate a reporter tag (e.g., a fluorescent dye, biotin) or a reactive group for covalent labeling of its target. The development of clickable and covalent affinity-based probes (AfBPs) from purine-like scaffolds has been successfully demonstrated for studying G protein-coupled receptors (GPCRs). nih.govacs.org A similar strategy could be applied to this compound.

Once developed, these probes could be used in a variety of applications to elucidate the compound's mechanism of action. For example, a fluorescently labeled analogue could be used in confocal microscopy to visualize its subcellular localization. A biotinylated probe could be used in pull-down assays coupled with mass spectrometry to identify its direct binding partners within the cell. nih.gov Such studies would provide invaluable insights into the cellular pathways modulated by this class of compounds and could help validate novel drug targets. nih.gov

Role in Advancing Fundamental Purine Biochemistry Research

The study of this compound and its analogues can also contribute to a more fundamental understanding of purine biochemistry. Purines are essential for a vast range of cellular functions, including serving as building blocks for DNA and RNA, acting as energy currency (ATP, GTP), and participating in cellular signaling.

By systematically studying how the N7-butyl substitution affects the interaction of the purine ring with various proteins, researchers can gain insights into the molecular recognition principles of purine-binding sites. This compound could be used to probe the active sites of enzymes involved in purine metabolism, helping to define the structural requirements for substrate binding and catalysis.

Furthermore, exploring the metabolic fate of this compound within cells can shed light on the substrate specificity of enzymes in the purine salvage pathway. Understanding how this synthetic analogue is processed by cellular machinery can provide a deeper understanding of the regulation and function of these fundamental biochemical pathways. The structural simplicity of this compound makes it an attractive model compound for studying the impact of N7-alkylation on the physicochemical and biological properties of the purine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.